molecular formula C20H22N4O6S B445474 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B445474
M. Wt: 446.5g/mol
InChI Key: BUOBZGCBJIKLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a dinitrobenzoyl group, and a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to produce 4-methyl-3,5-dinitrobenzoic acid. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include the careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dinitrobenzoyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core with a dinitrobenzoyl group and a propyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H22N4O6S

Molecular Weight

446.5g/mol

IUPAC Name

2-[(4-methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N4O6S/c1-3-4-11-5-6-13-16(7-11)31-20(17(13)18(21)25)22-19(26)12-8-14(23(27)28)10(2)15(9-12)24(29)30/h8-9,11H,3-7H2,1-2H3,(H2,21,25)(H,22,26)

InChI Key

BUOBZGCBJIKLGO-UHFFFAOYSA-N

SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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